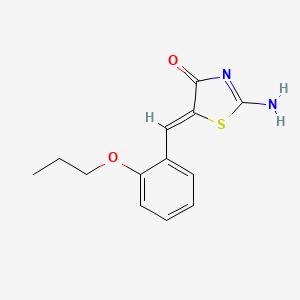
2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-propoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using chloroacetic acid to yield the desired thiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
(5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
作用機序
2-イミノ-5-(2-プロポキシベンジリデン)-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、特定の酵素やタンパク質の活性を阻害し、細胞プロセスの阻害につながる可能性があります。たとえば、細胞壁合成に関与する重要な酵素を標的にすることで、微生物の増殖を阻害する可能性があります。
6. 類似化合物の比較
類似化合物
- 2-イミノ-5-(2-メトキシベンジリデン)-チアゾリジン-4-オン
- 2-イミノ-5-(2-エトキシベンジリデン)-チアゾリジン-4-オン
- 2-イミノ-5-(2-ブトキシベンジリデン)-チアゾリジン-4-オン
独自性
2-イミノ-5-(2-プロポキシベンジリデン)-チアゾリジン-4-オンは、生物活性と化学反応性に影響を与える可能性のあるプロポキシ基の存在により、独自性があります。この構造上の変異は、分子標的との相互作用や全体的な薬物動態特性の違いにつながる可能性があります。
類似化合物との比較
Similar Compounds
- (5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- (5Z)-2-(2-methylphenyl)-5-[(4-propoxyphenyl)methylidene]-6-thiazolo[3,2-b][1,2,4]triazolone
- (5Z)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Uniqueness
What sets (5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one apart from similar compounds is its unique imine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-2-7-17-10-6-4-3-5-9(10)8-11-12(16)15-13(14)18-11/h3-6,8H,2,7H2,1H3,(H2,14,15,16)/b11-8- |
InChIキー |
SKNGXLGGFGGGLV-FLIBITNWSA-N |
異性体SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N |
正規SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N |
溶解性 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11695706.png)
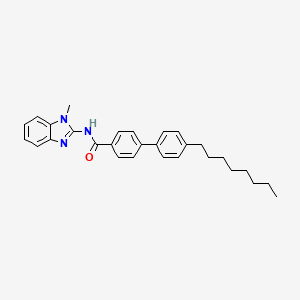
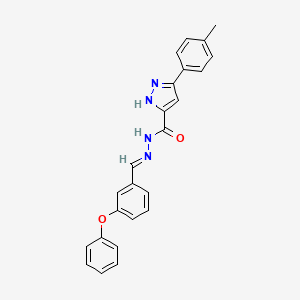
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11695723.png)
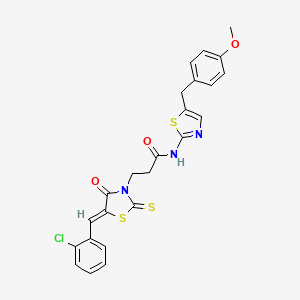
![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

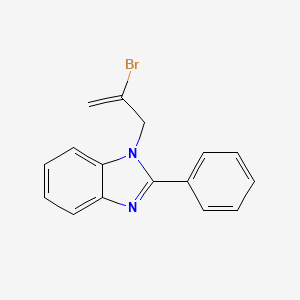
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
